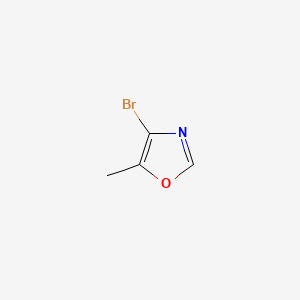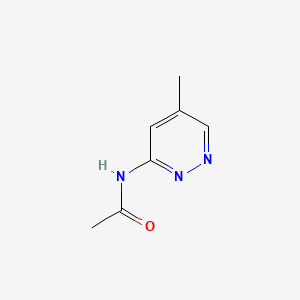
N-(5-methylpyridazin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-methylpyridazin-3-yl)acetamide” is an organic compound with the molecular formula C7H9N3O. It is a derivative of acetamide, which is the simplest amide of acetic acid . Acetamide derivatives have been reported to act as antimicrobial agents .
Synthesis Analysis
The synthesis of acetamide derivatives, including “N-(5-methylpyridazin-3-yl)acetamide”, often involves the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds . The molecular structures of the new compounds are determined using the FT-IR and 1 H-NMR techniques .Molecular Structure Analysis
The molecular structure of “N-(5-methylpyridazin-3-yl)acetamide” is determined using techniques such as FT-IR and 1 H-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.Aplicaciones Científicas De Investigación
Biological and Environmental Effects of Acetamide Derivatives
- Biological Effects of Acetamide Derivatives : Kennedy (2001) reviewed the biological consequences of exposure to acetamide and its derivatives, including formamide and dimethyl derivatives. This review emphasizes the importance of understanding the biological responses to these chemicals, which vary both qualitatively and quantitatively. The expanded information over the years highlights the commercial significance and the environmental toxicology of these materials, suggesting areas where N-(5-methylpyridazin-3-yl)acetamide could have research applications or implications due to similar chemical properties (Kennedy, 2001).
Pharmacology and Toxicology
- Pharmacology of AMPA Receptor Agonists : The potential of AMPA receptor agonists in depression treatment is highlighted by Yang et al. (2012), suggesting a promising research future for developing novel antidepressants. This indicates the importance of exploring various receptor modulators, including possibly related compounds like N-(5-methylpyridazin-3-yl)acetamide, for their therapeutic effects and mechanisms in scientific research (Yang et al., 2012).
Environmental Protection and Adsorption Studies
- Adsorptive Elimination of Pharmaceuticals from Water : Igwegbe et al. (2021) conducted a comprehensive review on the adsorption of acetaminophen from water, emphasizing the high potential of certain adsorbents and the mechanisms of uptake. This research area could be relevant for N-(5-methylpyridazin-3-yl)acetamide in terms of environmental protection and the study of adsorption processes for removing pharmaceuticals and related compounds from water sources (Igwegbe et al., 2021).
Neuropharmacology and Therapeutic Mechanisms
- Ketamine and Ketamine Metabolite Pharmacology : Zanos et al. (2018) provided a comprehensive review on ketamine and its metabolites, focusing on their therapeutic uses and pharmacological targets. This study underlines the complexity of drug actions and the potential for unexpected therapeutic effects, suggesting a similar breadth of research could be applied to N-(5-methylpyridazin-3-yl)acetamide to uncover its pharmacological and therapeutic mechanisms (Zanos et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-methylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-3-7(9-6(2)11)10-8-4-5/h3-4H,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVHAQRJWOWXJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857086 |
Source


|
| Record name | N-(5-Methylpyridazin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridazin-3-yl)acetamide | |
CAS RN |
1314406-52-4 |
Source


|
| Record name | N-(5-Methylpyridazin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B580519.png)


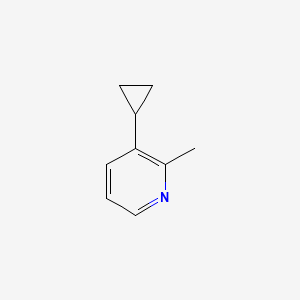
![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)

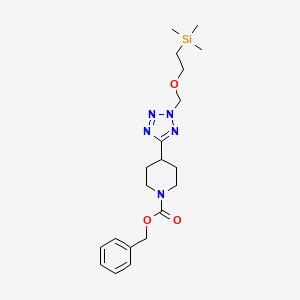

![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B580530.png)
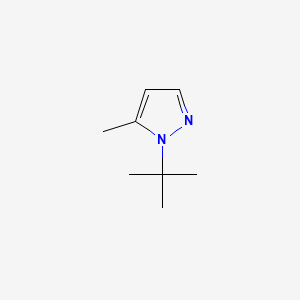

![2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B580533.png)
